3-Phenoxythiobenzamide
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Overview
Description
3-Phenoxythiobenzamide: is an organic compound with the molecular formula C₁₃H₁₁NOS It is characterized by the presence of a phenoxy group attached to a thiobenzamide moiety
Mechanism of Action
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It’s worth noting that some related compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These findings may provide some clues for future research into the biochemical pathways affected by 3-Phenoxythiobenzamide.
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and potential therapeutic applications .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxythiobenzamide typically involves the reaction of thiobenzamide with phenol derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between thiobenzamide and phenol. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxythiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Compounds with substituted phenoxy groups.
Scientific Research Applications
Chemistry: 3-Phenoxythiobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals. Its interactions with biological targets suggest possible applications in treating diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Comparison with Similar Compounds
Thiobenzamide: Similar structure but lacks the phenoxy group.
Phenoxybenzamide: Similar structure but lacks the sulfur atom.
Uniqueness: 3-Phenoxythiobenzamide is unique due to the presence of both a phenoxy group and a thiobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-phenoxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRRYKDCBBKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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